REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:10]=[CH:9][S:8][C:7]=2[C:11](N2CCOCC2)=[O:12])[CH:5]=[CH:4][CH:3]=[CH:2]1.N1(C2C=CSC=2C(N2CCCCC2)=O)C=CC=C1>>[S:8]1[C:7]2[C:11](=[O:12])[C:5]3[N:1]([CH:2]=[CH:3][CH:4]=3)[C:6]=2[CH:10]=[CH:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(SC=C1)C(=O)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(SC=C1)C(=O)N1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
This compound can also be obtained
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Name
|
|
Type
|
|
Smiles
|
S1C=CC2=C1C(C=1N2C=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |